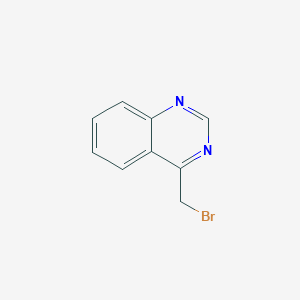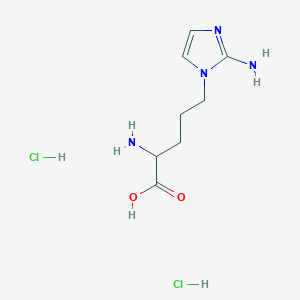
methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is a synthetic molecule that has been studied for its potential applications in scientific research. It is a member of the 4-hydroxy-2-oxo-2-(trifluoromethyl)butanoate family, which has been found to possess a wide range of properties and can be used for a variety of purposes.
科学研究应用
Methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate has been studied for its potential applications in scientific research. It has been found to possess a wide range of properties and can be used for a variety of purposes. For example, it has been used as a reagent in the synthesis of various compounds, such as pharmaceuticals, herbicides, and other organic compounds. It has also been used as a catalyst in the synthesis of various polymers, such as polyurethanes and polyesters. Additionally, it has been used in the synthesis of various materials, such as polymers and nanomaterials.
作用机制
Methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is known to act as an electron-withdrawing agent, which means it can reduce the reactivity of other molecules. This property makes it useful in the synthesis of other compounds, as it can be used to control the rate and yield of the reaction. Additionally, it has also been found to act as a catalyst in certain reactions, such as the Suzuki reaction.
Biochemical and Physiological Effects
Methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate has been studied for its potential biochemical and physiological effects. It has been found to possess anti-inflammatory and anti-oxidant properties, which could be beneficial for treating various diseases. Additionally, it has been found to possess anti-microbial activity, which could be useful for treating bacterial and fungal infections.
实验室实验的优点和局限性
Methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, as it can be synthesized through a variety of methods. Additionally, it is also relatively stable and can be stored for long periods of time without degradation. However, one of the main limitations is that it can be toxic and should be handled with care.
未来方向
There are several potential future directions for the use of methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate. One potential application is in the development of new drugs, as it has been found to possess anti-inflammatory and anti-oxidant properties. Additionally, it could also be used in the development of new materials, such as polymers and nanomaterials. Finally, it could also be used in the synthesis of other compounds, such as pharmaceuticals, herbicides, and other organic compounds.
合成方法
Methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate can be synthesized through a variety of methods. The most common method is through the reaction of 4-fluorophenol with trifluoromethanesulfonic anhydride in the presence of triethylamine, followed by the addition of methanol to the reaction mixture. This reaction yields the desired product in high yield and purity. Other methods of synthesis include the use of N-bromosuccinimide, palladium-catalyzed coupling reactions, and the Suzuki reaction.
属性
IUPAC Name |
methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F4O4/c1-20-10(18)11(19,12(14,15)16)6-9(17)7-3-2-4-8(13)5-7/h2-5,19H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBWICVIDSZZJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC(=CC=C1)F)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate | |
CAS RN |
2060040-82-4 |
Source


|
| Record name | methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6602802.png)
![1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B6602805.png)










![lithium(1+) ion 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B6602875.png)